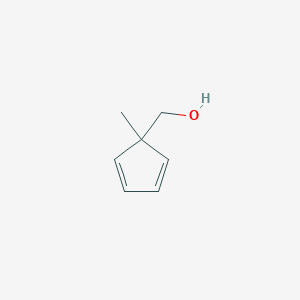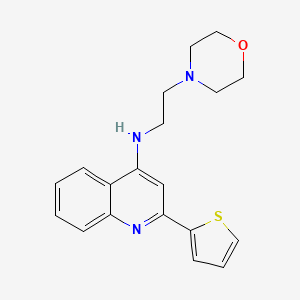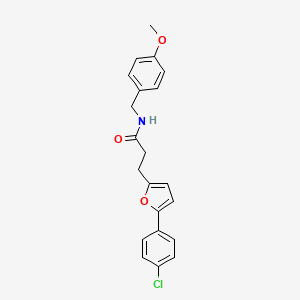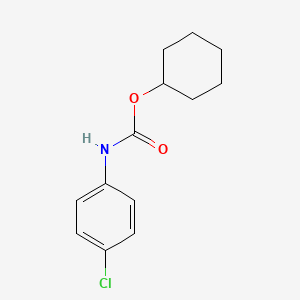
(1-Methylcyclopenta-2,4-dien-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methylcyclopenta-2,4-dien-1-yl)methanol: is an organic compound with the molecular formula C7H10O It is a derivative of cyclopentadiene, featuring a methyl group and a hydroxyl group attached to the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylcyclopenta-2,4-dien-1-yl)methanol typically involves the reaction of cyclopentadiene with formaldehyde and a methylating agent. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with formaldehyde to form a cycloadduct, which is then methylated to yield the desired product. The reaction conditions often include the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent production quality.
Chemical Reactions Analysis
Types of Reactions: (1-Methylcyclopenta-2,4-dien-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of (1-Methylcyclopenta-2,4-dien-1-yl)ketone or (1-Methylcyclopenta-2,4-dien-1-yl)aldehyde.
Reduction: Formation of (1-Methylcyclopentanol).
Substitution: Formation of various substituted cyclopentadiene derivatives.
Scientific Research Applications
Chemistry: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s derivatives may possess therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Methylcyclopenta-2,4-dien-1-yl)methanol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclopentadiene ring provides a stable framework that can undergo various chemical modifications, allowing for the fine-tuning of its properties.
Comparison with Similar Compounds
Cyclopentadiene: The parent compound, lacking the methyl and hydroxyl groups.
(1-Methylcyclopentadiene): Similar structure but without the hydroxyl group.
(1-Hydroxycyclopentadiene): Similar structure but without the methyl group.
Uniqueness: (1-Methylcyclopenta-2,4-dien-1-yl)methanol is unique due to the presence of both a methyl and a hydroxyl group on the cyclopentadiene ring
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(1-methylcyclopenta-2,4-dien-1-yl)methanol |
InChI |
InChI=1S/C7H10O/c1-7(6-8)4-2-3-5-7/h2-5,8H,6H2,1H3 |
InChI Key |
FLSYQUNFNUUGPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946532.png)

![Acetamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B11946550.png)
![Diethyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11946553.png)

![3-[(Prop-2-en-1-ylcarbamoyl)sulfanyl]propanoic acid](/img/structure/B11946573.png)
![ethyl 4-benzyl-6,7-dimethyl-1-(2-naphthoyl)-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11946582.png)
![2-{[(Methylsulfonyl)oxy]methyl}-3,3-diphenylpropyl methanesulfonate](/img/structure/B11946589.png)

